![molecular formula C19H22N4O B2723910 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea CAS No. 1798023-86-5](/img/structure/B2723910.png)
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea is a synthetic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound, which includes a pyrrolo[2,3-b]pyridine moiety, makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This step involves the construction of the pyrrolo[2,3-b]pyridine ring system through cyclization reactions.
Attachment of the Propyl Chain:
Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with phenethyl isocyanate under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolo[2,3-b]pyridine core.
Scientific Research Applications
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various types of cancer.
Biological Research: The compound is used in biological research to study its effects on cell signaling pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is also used in chemical biology to investigate its interactions with various biological targets and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea involves its interaction with fibroblast growth factor receptors (FGFRs). The compound binds to the FGFRs and inhibits their activity, leading to the suppression of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition results in the reduction of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenylurea: This compound has a similar structure but lacks the phenethyl group, which may affect its biological activity.
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-benzylurea: This compound has a benzyl group instead of a phenethyl group, which may result in different interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which allows for potent inhibition of FGFRs and its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
1-(2-phenylethyl)-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c24-19(22-13-9-16-6-2-1-3-7-16)21-12-5-14-23-15-10-17-8-4-11-20-18(17)23/h1-4,6-8,10-11,15H,5,9,12-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPMMTTXQWBEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCCCN2C=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
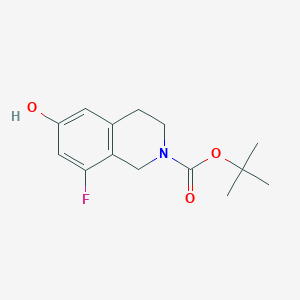
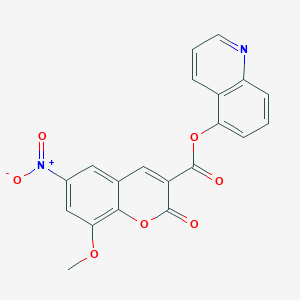
![3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(2-morpholinoethyl)propanamide](/img/structure/B2723833.png)
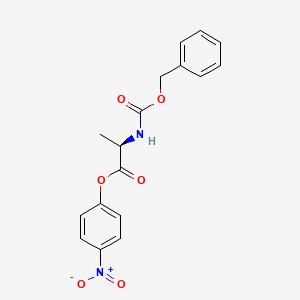

![3-(2-bromophenoxy)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2723837.png)
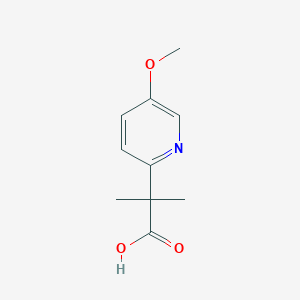
![N-(2H-1,3-BENZODIOXOL-5-YL)-2-{[2-(DIMETHYLAMINO)-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-YL]SULFANYL}ACETAMIDE](/img/structure/B2723839.png)
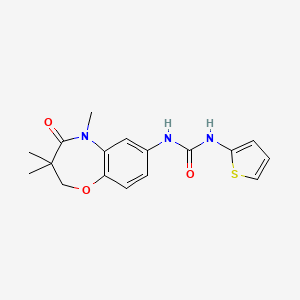


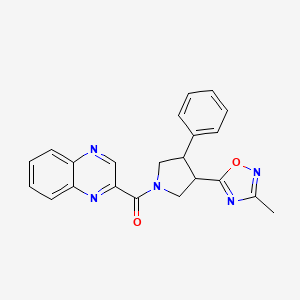
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2723848.png)
![1-(1,8-Dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2723850.png)
